

(4-Ethylcyclohex-1-en-1-yl)boronic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Ethylcyclohex-1-en-1-yl)boronic acid

Cat. No.: B1418009

[Get Quote](#)

An In-depth Technical Guide: **(4-Ethylcyclohex-1-en-1-yl)boronic acid**

Abstract

(4-Ethylcyclohex-1-en-1-yl)boronic acid is a specialized alkenylboronic acid that serves as a crucial building block in modern organic synthesis. Its unique cyclic structure combined with the versatile reactivity of the boronic acid moiety makes it an indispensable reagent for introducing the 4-ethylcyclohexenyl group into complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a representative synthetic approach, and its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed protocols, mechanistic insights, and safety considerations are presented for researchers, chemists, and drug development professionals aiming to leverage this compound in their work.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount for its successful application in synthesis. **(4-Ethylcyclohex-1-en-1-yl)boronic acid** is a colorless liquid or low-melting solid, whose physical and chemical characteristics are summarized below.[\[1\]](#)

Core Chemical Properties

Property	Value	Source(s)
CAS Number	871329-72-5	[1] [2] [3]
Molecular Formula	C ₈ H ₁₅ BO ₂	[1] [3] [4]
Molecular Weight	154.02 g/mol	[3] [4]
Appearance	Colorless Liquid	[1]
Boiling Point	280.2 °C at 760 mmHg	[1]
Density	1.005 g/cm ³	[1]
Flash Point	123.3 °C	[1]
Refractive Index	1.476	[1]
SMILES	B(C1=CCC(CC1)CC)(O)O	[5]

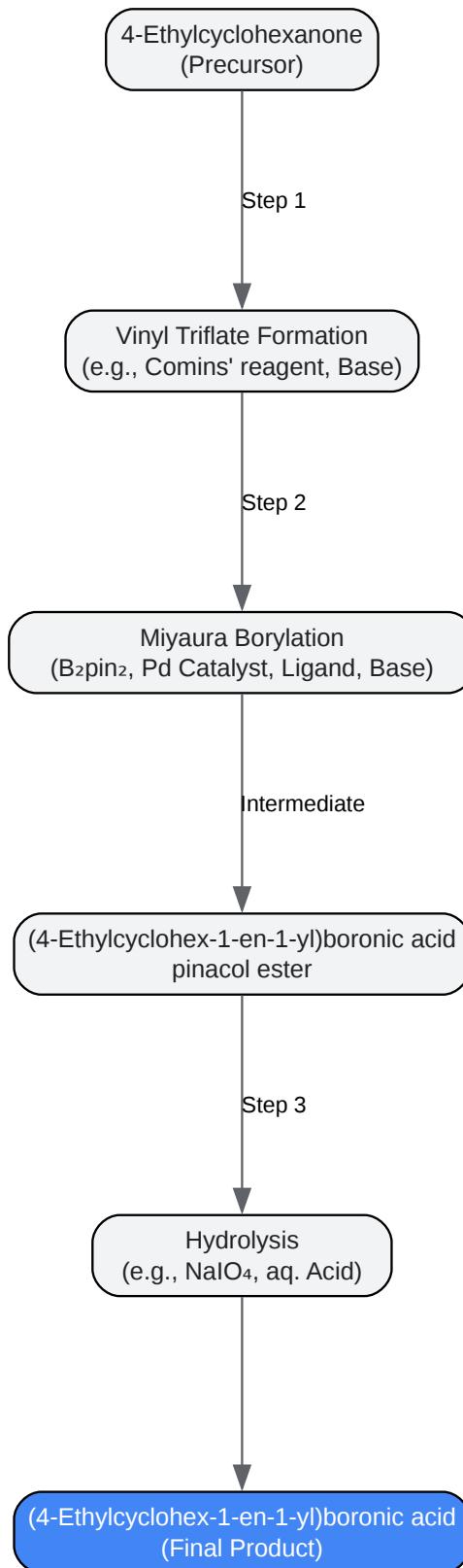
Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, a theoretical analysis based on its structure and data from analogous compounds allows for the prediction of its key spectroscopic features.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The following table outlines the predicted exact masses for common adducts.[\[5\]](#)

Adduct	Predicted m/z
[M+H] ⁺	155.12380
[M+Na] ⁺	177.10574
[M-H] ⁻	153.10924
[M+NH ₄] ⁺	172.15034

NMR Spectroscopy (Theoretical):


- ^1H -NMR: The proton NMR spectrum is expected to show a distinct set of signals. The vinylic proton on the double bond adjacent to the boron atom would appear in the downfield region. The protons of the ethyl group would present as a characteristic triplet and quartet. The cyclohexene ring protons would produce a series of complex multiplets. A broad, exchangeable singlet corresponding to the two hydroxyl protons of the boronic acid ($\text{B}(\text{OH})_2$) would also be present, which typically disappears upon a D_2O shake.
- ^{13}C -NMR: The carbon spectrum would show eight distinct signals. The two sp^2 hybridized carbons of the $\text{C}=\text{C}$ double bond would be prominent, with the carbon atom directly attached to the boron being significantly influenced by the boron's electronegativity. The remaining signals would correspond to the sp^3 carbons of the cyclohexene ring and the ethyl group.
- ^{11}B -NMR: The ^{11}B NMR spectrum is a powerful tool for characterizing boronic acids. For a tricoordinate boronic acid like this one, a single, relatively broad signal is expected in the range of δ 27-30 ppm, referenced to an external standard.[\[6\]](#)

Synthesis and Purification

While commercially available, understanding the synthesis of **(4-Ethylcyclohex-1-en-1-yl)boronic acid** provides insight into potential impurities and alternative derivatizations. A highly effective and common method for preparing alkenylboronic acids is the palladium-catalyzed Miyaura borylation reaction.[\[7\]](#)

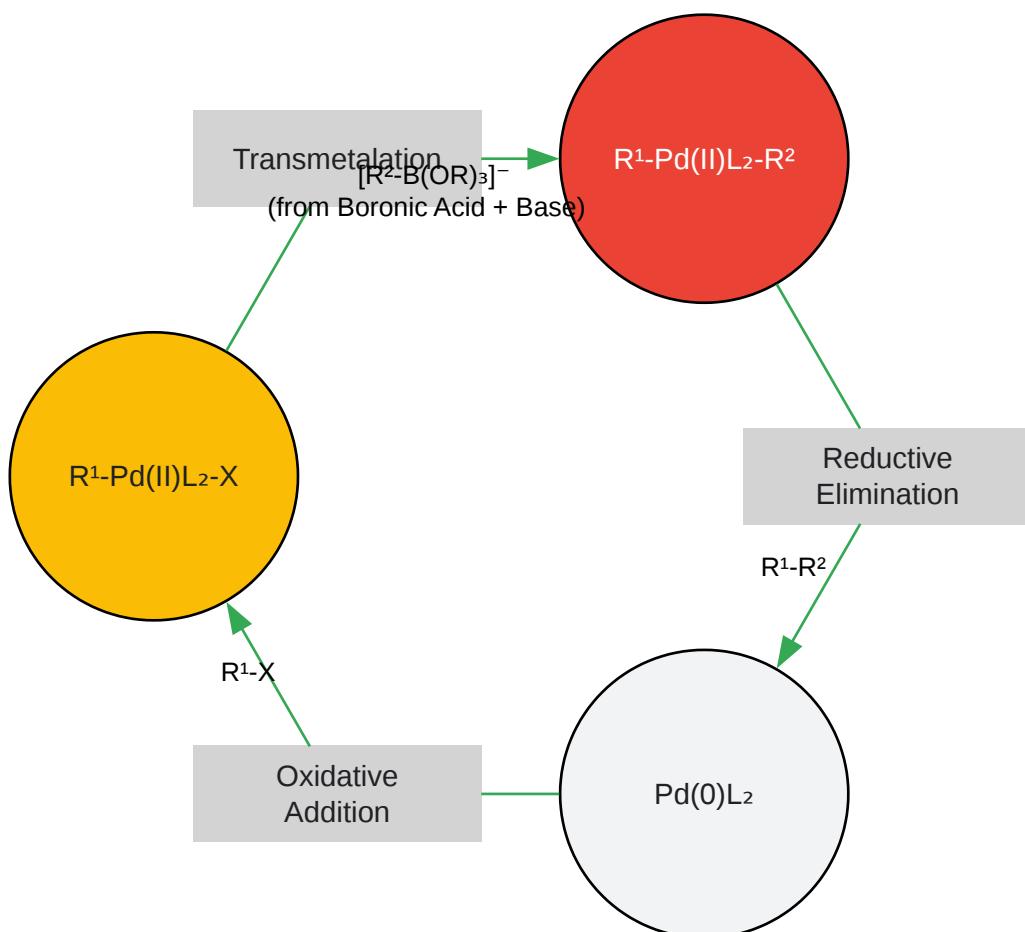
Representative Synthetic Workflow: Miyaura Borylation

This pathway involves the reaction of a vinyl triflate or halide precursor with a diboron reagent, such as bis(pinacolato)diboron (B_2pin_2), in the presence of a palladium catalyst, followed by hydrolysis to yield the desired boronic acid.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(4-Ethylcyclohex-1-en-1-yl)boronic acid**.

Causality in Synthesis:


- Vinyl Triflate Precursor: The conversion of the ketone to a vinyl triflate is a critical step that creates an excellent electrophilic partner for the palladium-catalyzed cross-coupling reaction. Triflates are highly effective leaving groups.
- Palladium Catalyst and Ligand: A palladium(0) species, often generated *in situ*, is required to initiate the catalytic cycle. Ligands such as phosphines (e.g., SPhos, XPhos) are crucial for stabilizing the palladium center and facilitating the oxidative addition and reductive elimination steps.
- Base: A base (e.g., potassium acetate, KOAc) is necessary to promote the transmetalation step between the palladium-triflate complex and the diboron reagent.
- Hydrolysis: The resulting pinacol ester is often more stable and easier to purify than the free boronic acid. A subsequent mild acidic or oxidative hydrolysis step cleaves the pinacol group to yield the final product.

Core Application: Suzuki-Miyaura Cross-Coupling

The premier application of **(4-Ethylcyclohex-1-en-1-yl)boronic acid** is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.^[8] This reaction is a cornerstone of modern chemistry, particularly in pharmaceutical development, due to its high functional group tolerance and stereospecificity.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 4-ETHYLCYCLOHEXEN-1-YLBORONIC ACID - Safety Data Sheet [chemicalbook.com]
- 3. (4-ethylcyclohex-1-en-1-yl)boronic acid 97% | CAS: 871329-72-5 | AChemBlock [achemblock.com]
- 4. scbt.com [scbt.com]

- 5. PubChemLite - 4-ethylcyclohexen-1-ylboronic acid (C₈H₁₅BO₂) [pubchemlite.lcsb.uni.lu]
- 6. rsc.org [rsc.org]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [(4-Ethylcyclohex-1-en-1-yl)boronic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1418009#4-ethylcyclohex-1-en-1-yl-boronic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com